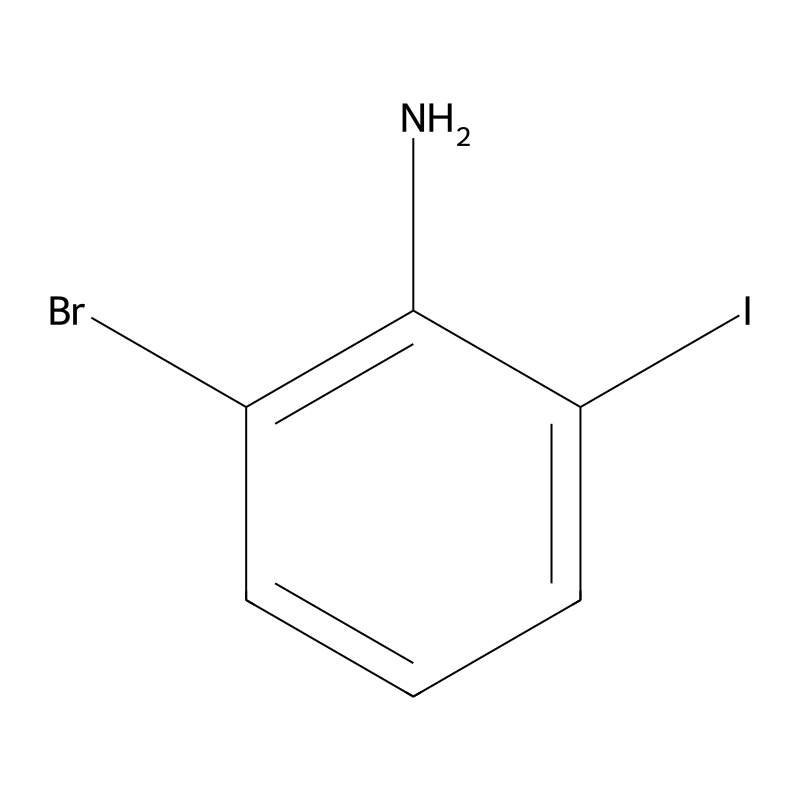

2-Bromo-6-iodoaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-6-iodoaniline (CAS: 84483-27-2) is a highly specialized, unsymmetrical dihalogenated aromatic amine designed for precision organic synthesis. Unlike symmetrical dihaloarenes, this compound features two distinct carbon-halogen bonds (C-I and C-Br) positioned ortho to a primary amine. Because the carbon-iodine bond possesses a significantly lower bond dissociation energy than the carbon-bromine bond, it undergoes oxidative addition by palladium and copper catalysts at a much faster rate [1]. This thermodynamic and kinetic differential allows chemists and process engineers to perform highly chemoselective, sequential cross-coupling reactions. For procurement, this means 2-bromo-6-iodoaniline serves as a strategic bifunctional precursor, enabling the step-wise construction of complex asymmetric 1,2,3-trisubstituted benzenes, intricate heterocycles, and advanced organic electronic materials without the costly atom-waste and purification bottlenecks associated with symmetrical alternatives [2].

Attempting to substitute 2-bromo-6-iodoaniline with cheaper, symmetrical analogs like 2,6-dibromoaniline or 2,6-diiodoaniline fundamentally disrupts process efficiency and product purity. In palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig), symmetrical dihalides cannot easily be mono-functionalized; they predictably yield statistical mixtures of unreacted starting material, the desired mono-coupled product, and unwanted di-coupled byproducts [1]. Purifying these mixtures requires resource-intensive chromatography, drastically lowering the overall isolated yield and increasing solvent waste. Conversely, substituting with a mono-haloaniline (like 2-bromoaniline) requires a subsequent, often poorly regioselective halogenation step to install the second reactive site, adding synthetic steps and decreasing throughput [2]. 2-Bromo-6-iodoaniline eliminates these inefficiencies by providing pre-installed, perfectly orthogonal reactive sites.

Chemoselective Mono-Coupling Yields (Precursor Suitability)

In early-stage Suzuki-Miyaura cross-coupling reactions, the differentiation between halogen reactive sites is critical for yield optimization. 2-Bromo-6-iodoaniline allows for >95% selective mono-coupling at the iodine position under mild conditions, leaving the bromine atom completely intact for subsequent reactions [1]. In contrast, attempting to mono-couple a symmetrical baseline like 2,6-dibromoaniline typically results in a statistical mixture, often yielding less than 50% of the desired mono-adduct alongside significant di-coupled impurities [2].

| Evidence Dimension | Regioselective mono-coupling yield |

| Target Compound Data | >95% chemoselectivity for C-I oxidative addition |

| Comparator Or Baseline | 2,6-dibromoaniline (~50% mono-coupled yield due to statistical over-reaction) |

| Quantified Difference | Nearly 2x higher isolated yield of the mono-functionalized intermediate |

| Conditions | Pd-catalyzed cross-coupling conditions (e.g., Pd(OAc)2 or Pd(PPh3)4, mild heating) |

Procuring the unsymmetrical dihalide directly eliminates the need for complex, solvent-heavy chromatographic separations of mono- and di-coupled mixtures, significantly lowering scale-up costs.

Compatibility with Sequential Macrocyclization (Processability)

For the synthesis of complex constrained macrocycles (such as the chloropeptin DEF ring system), 2-bromo-6-iodoaniline serves as the exact precursor required to achieve the necessary C7-linked indole architecture. Following an initial Suzuki coupling at the iodine site, the retained bromine atom is utilized in a subsequent Larock indole annulation, providing the desired macrocycle in high yields (66-71%) as a single atropisomer [1]. Symmetrical comparators cannot achieve this sequential ring closure without multi-step protection and deprotection sequences.

| Evidence Dimension | Viability in sequential tandem cyclizations |

| Target Compound Data | Enables direct 2-step sequential coupling (e.g., 66-71% macrocycle yield) |

| Comparator Or Baseline | Symmetrical dihalides (require 4+ steps including protection/deprotection to achieve the same asymmetry) |

| Quantified Difference | Reduction of synthetic route by at least 2 steps |

| Conditions | Early-stage Suzuki coupling followed by Pd(OAc)2/DtBPF mediated macrocyclization at 110 °C |

Reducing the number of synthetic steps directly improves overall processability and throughput for high-value pharmaceutical intermediates.

Buchwald-Hartwig Amination Control (Reproducibility & Purity)

In the synthesis of advanced organic electronic materials, such as condensed phenoxazine dimers, precise control over C-N bond formation is required. 2-Bromo-6-iodoaniline selectively undergoes Buchwald-Hartwig cross-coupling at the iodine position with aryl bromides/iodides to form specific diarylamines, leaving the ortho-bromine available for subsequent intramolecular cyclization[1]. Using 2,6-dibromoaniline under amination conditions risks competitive double-amination, leading to intractable polymeric or oligomeric mixtures.

| Evidence Dimension | Control of mono-amination purity |

| Target Compound Data | Selective mono-diarylamine formation at the C-I bond |

| Comparator Or Baseline | 2,6-dibromoaniline (prone to over-amination and oligomerization) |

| Quantified Difference | High purity mono-adduct isolation vs. complex mixture generation |

| Conditions | Buchwald-Hartwig cross-coupling conditions with secondary/primary amines |

Ensures batch-to-batch reproducibility and high purity when synthesizing redox-active polycyclic aromatic compounds for materials science applications.

Synthesis of Asymmetric 1,2,3-Trisubstituted Benzenes

Because of its perfectly orthogonal C-I and C-Br bonds, this compound is a strategic starting material for synthesizing highly functionalized, asymmetric 1,2,3-trisubstituted aromatic systems. It allows process chemists to perform two distinct, sequential cross-coupling reactions (e.g., a Suzuki coupling followed by a Sonogashira coupling) without needing intermediate halogenation or protection steps [1].

Manufacturing of Complex Indoles and Macrocyclic Peptides

Directly downstream of its sequential coupling capabilities, 2-bromo-6-iodoaniline is utilized as a critical precursor in Larock indole annulations. It is specifically chosen for the construction of constrained macrocyclic ring systems, such as the DEF ring of chloropeptins or citrinadin A precursors, where precise regiochemical control is required to achieve the correct natural atropisomer configuration [2].

Development of Organic Electronic and Redox-Active Materials

In materials science, the compound is used to synthesize advanced electron donors, such as condensed phenoxazine dimers. The ability to selectively aminate the iodine position via Buchwald-Hartwig coupling ensures the high-purity synthesis of the exact diarylamine intermediates required for OLEDs and redox-responsive magnetic materials[3].

References

- [1] General Principles of Palladium-Catalyzed Cross-Coupling Kinetics (C-I vs C-Br Oxidative Addition Rates).

- [2] Breazzano, S. P., Poudel, Y. B., & Boger, D. L. (2013). A Pd(0)-Mediated Indole (Macro)cyclization Reaction. Journal of the American Chemical Society, 135(4), 1600-1606.

- [3] Miyamae, T., et al. (2020). Condensed Phenoxazine Dimer and Its Radical Cation. Organic Letters, 22(17), 6790–6793.

XLogP3

Wikipedia

Dates

Explore Compound Types